N-(4,4-difluorocycloheptyl)benzamide
Description
N-(4,4-Difluorocycloheptyl)benzamide (CAS 51127-08-3) is a benzamide derivative characterized by a cycloheptyl ring substituted with two fluorine atoms at the 4,4-positions and a benzamide group attached to the nitrogen. Its molecular formula is C₁₄H₁₅F₂NO, with a molecular weight of 253.29 g/mol . This compound is commercially available as a building block for pharmaceutical and materials research .
Properties
Molecular Formula |
C14H17F2NO |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(4,4-difluorocycloheptyl)benzamide |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)9-4-7-12(8-10-14)17-13(18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) |
InChI Key |
JTCIRTRCGBYGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocycloheptyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium compounds, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Additionally, lithium diisopropylamide (LDA) can be used for direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct alkylation with methyl sulfides can result in the formation of α-sulfenylated ketones .
Scientific Research Applications
N-(4,4-difluorocycloheptyl)benzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
N-(3,3-Difluorocycloheptyl)Benzamide
N-(4,4’-Dinitro[1,1’-Biphenyl]-2-yl)Benzamide
- Structure : Features a nitro-substituted biphenyl core (CAS 84682-33-7) .
- Molecular Weight : 363.33 g/mol (C₁₉H₁₃N₃O₅).
- Key Differences :
- Electron-Withdrawing Groups : Nitro groups are stronger electron-withdrawing substituents than fluorine, reducing electron density on the benzamide aromatic ring and impacting reactivity.
- Solubility : Nitro groups increase polarity but may reduce solubility in organic solvents compared to fluorinated analogs.
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Key Differences :
- Substituent Effects : Methoxy groups are electron-donating, enhancing electron density on the aromatic ring. This contrasts with fluorine’s electron-withdrawing nature.
- Flexibility : The ethyl linker introduces greater conformational flexibility compared to the rigid cycloheptyl ring in the target compound.
- Melting Point : Rip-B melts at 90°C, suggesting differences in crystallinity influenced by substituents .
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
- Key Differences: Halogen Effects: Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance lipophilicity and alter metabolic stability.
Polymorphs of Trifluoromethyl-Substituted Benzamide
- Polymorphism: Structural variations can lead to distinct polymorphic forms, impacting pharmaceutical properties like dissolution rates .
Physicochemical and Functional Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| N-(4,4-Difluorocycloheptyl)Bz | 253.29 | 4,4-F₂, Cycloheptyl | Not reported |
| N-(3,3-Difluorocycloheptyl)Bz | 256.30 | 3,3-F₂, Cycloheptyl | Not reported |
| Rip-B | ~280 (estimated) | 3,4-Dimethoxyphenethyl | 90 |
| N-(4,4’-Dinitrobiphenyl-2-yl)Bz | 363.33 | 4,4’-NO₂, Biphenyl | Not reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
